molecular formula C₁₀H₁₃N₄¹⁵NO₅ B1146293 Adenosine-15N N1-Oxide CAS No. 197227-85-3

Adenosine-15N N1-Oxide

Cat. No.: B1146293
CAS No.: 197227-85-3
M. Wt: 284.23
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Description

Adenosine-15N N1-Oxide is a nitrogen-labeled derivative of adenosine, where the nitrogen atom at the N1 position of the adenine base is replaced with the isotope nitrogen-15. This compound is of significant interest due to its unique properties and potential applications in various scientific fields, including chemistry, biology, and medicine. Adenosine itself is a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction.

Mechanism of Action

Target of Action

Adenosine-15N N1-Oxide (ANO) primarily targets the PI3K/Akt/GSK-3β signaling pathway . This pathway plays a crucial role in various physiological processes, including cell survival, growth, and proliferation .

Mode of Action

ANO interacts with its targets by inhibiting the secretion of inflammatory mediators by activated macrophages . It also reduces lethality in lipopolysaccharide (LPS)-induced endotoxin shock . The compound’s interaction with its targets results in changes in the signaling pathways activated by toll-like receptor (TLR)4 in response to LPS .

Biochemical Pathways

ANO affects the PI3K/Akt/GSK-3β signaling pathway . This pathway is involved in the regulation of various cellular processes, including cell growth, cell cycle entry, cell survival, and protein synthesis . The downstream effects of this pathway include the promotion of osteogenic and adipocyte differentiation .

Pharmacokinetics

It is known that ano is found in royal jelly , suggesting that it may be ingested and metabolized in the body

Result of Action

The molecular and cellular effects of ANO’s action include the inhibition of pro-inflammatory cytokine production . This is achieved through the up-regulation of the anti-inflammatory transcription factor c-Fos . In vitro, ANO has been shown to significantly reduce the lethality of LPS-induced endotoxin shock .

Action Environment

The environment can influence the action, efficacy, and stability of ANO. For instance, the presence of inflammatory stimuli such as LPS and IFN-γ can enhance the anti-inflammatory effects of ANO . .

Biochemical Analysis

Biochemical Properties

Adenosine-15N N1-Oxide plays a significant role in biochemical reactions, particularly in the modulation of kinase activity and adenosine receptor interactions . It interacts with enzymes such as adenosine deaminase, which typically converts adenosine to inosine. This compound is refractory to this conversion, making it a potent molecule in biochemical studies . Additionally, it interacts with various adenosine receptors, including A1, A2A, and A3 receptors, influencing their activity and downstream signaling pathways .

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It has been shown to inhibit the secretion of pro-inflammatory cytokines in macrophages and THP-1 cells, thereby exerting anti-inflammatory effects . This compound also influences cell signaling pathways, such as the PI3K/Akt/GSK-3β pathway, promoting osteogenic and adipocyte differentiation . Furthermore, this compound affects gene expression by up-regulating the anti-inflammatory transcription factor c-Fos .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with adenosine receptors and inhibition of adenosine deaminase . This compound binds to adenosine receptors, modulating their activity and influencing downstream signaling pathways. It also inhibits the conversion of adenosine to inosine, thereby maintaining higher levels of adenosine in the system . Additionally, this compound up-regulates the transcription factor c-Fos, contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its activity over extended periods . In in vitro and in vivo studies, this compound has shown long-term effects on cellular function, including sustained anti-inflammatory activity and modulation of gene expression . Its stability and resistance to degradation make it a valuable tool in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits pro-inflammatory cytokine production and reduces lethality in endotoxin shock models . At higher doses, potential toxic or adverse effects may be observed, although specific data on toxicity thresholds are limited

Metabolic Pathways

This compound is involved in metabolic pathways related to adenosine metabolism. It interacts with enzymes such as adenosine deaminase and influences the levels of metabolites like inosine . The compound’s resistance to adenosine deaminase-mediated conversion allows it to maintain higher adenosine levels, thereby modulating metabolic flux and influencing cellular responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function . The compound’s distribution patterns are crucial for understanding its effects on cellular processes and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct the compound to specific compartments, thereby modulating its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine-15N N1-Oxide typically involves the incorporation of nitrogen-15 into the adenine base of adenosine. One common method is the oxidation of adenosine using an oxidizing agent such as hydrogen peroxide or a peracid in the presence of a nitrogen-15 source. The reaction is carried out under controlled conditions to ensure the selective oxidation at the N1 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound with high isotopic enrichment and purity. The production process is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Adenosine-15N N1-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide back to the parent nucleoside.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the N1 position.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of adenosine, as well as substituted nucleosides with different functional groups at the N1 position.

Scientific Research Applications

Adenosine-15N N1-Oxide has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying molecular structures and reaction mechanisms.

    Biology: Employed in studies of nucleoside metabolism and enzyme kinetics, particularly in understanding the role of adenosine in cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties. It is also used in the development of diagnostic tools and imaging agents.

    Industry: Utilized in the production of labeled compounds for pharmaceutical research and development.

Comparison with Similar Compounds

Similar Compounds

    Adenosine N1-Oxide: The non-labeled version of the compound, which shares similar chemical properties but lacks the nitrogen-15 isotope.

    Adenosine: The parent nucleoside, which is widely studied for its biological and pharmacological effects.

    Inosine: Another nucleoside with similar structure and function, often used in comparative studies.

Uniqueness

Adenosine-15N N1-Oxide is unique due to its isotopic labeling, which makes it a valuable tool in research applications requiring precise tracking and analysis of molecular interactions. The presence of nitrogen-15 allows for enhanced sensitivity and specificity in analytical techniques such as NMR spectroscopy and mass spectrometry.

Properties

CAS No.

197227-85-3

Molecular Formula

C₁₀H₁₃N₄¹⁵NO₅

Molecular Weight

284.23

Synonyms

6-Amino-9-β-D-ribofuranosyl-9H-purine-15N 1-Oxide;  Adenosine-15N N-Oxide;  NSC 128561-15N

Origin of Product

United States

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